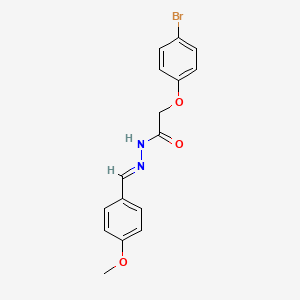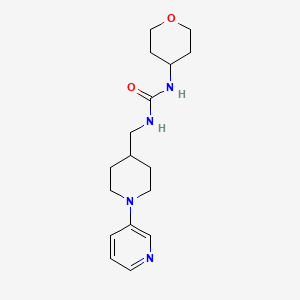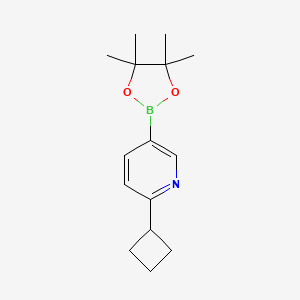
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine, also known as DFSP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in treating various diseases. DFSP is a piperidine-based compound that has a sulfonamide group and two fluorine atoms attached to its structure.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has been studied for its potential applications in treating various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and progression. This compound has also been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain. By binding to this protein, this compound may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. This compound has also been found to inhibit the activity of carbonic anhydrase, which is involved in the growth and progression of cancer cells. In addition, this compound has been shown to bind to the dopamine transporter, which may help to alleviate the symptoms of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been found to have low toxicity levels, making it safe for use in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine. One direction is to further investigate its potential applications in treating cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in animal and human studies. Finally, more research is needed to investigate the long-term effects of this compound on the body.
Métodos De Síntesis
4,4-Difluoro-1-(2-fluorophenyl)sulfonylpiperidine is synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with piperidine, followed by the addition of a sulfonyl chloride group and a fluorine atom. The final product is then purified through column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
4,4-difluoro-1-(2-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-9-3-1-2-4-10(9)18(16,17)15-7-5-11(13,14)6-8-15/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTTVRHFMOXWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Chlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2863362.png)

![2-methyl-4-(piperidin-1-yl)-2H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2863364.png)
![N-(2-methoxyquinolin-8-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2863366.png)
![4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2863367.png)
![3-(2,6-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863368.png)




![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)